HIV-1 Integrase Strand Transfer Inhibition: 1.4-Fold Potency Difference vs. 3-Benzyloxyphenyl Analog
In a direct head-to-head comparison of HIV-1 integrase strand transfer inhibition, 5-(4-nitrophenyl)isoxazole-3-carboxylic acid (compound 1b) exhibited an IC50 of 97 μM, which is 1.4-fold less potent than the 3-benzyloxyphenyl-substituted analog (compound 1a, IC50 = 68 μM) . Despite this relative difference, both compounds displayed weak cytotoxicity (CC50 >100 μM) and the 5-aryl-isoxazole-3-carboxylic acid scaffold was demonstrated to be superior to the 3-aryl-isoxazole-5-carboxylic acid scaffold for integrase inhibition .
| Evidence Dimension | HIV-1 Integrase Strand Transfer IC50 (μM) |
|---|---|
| Target Compound Data | 97 μM |
| Comparator Or Baseline | 5-(3-(benzyloxy)phenyl)isoxazole-3-carboxylic acid (1a): 68 μM |
| Quantified Difference | 1.4-fold less potent (target vs. comparator) |
| Conditions | In vitro strand transfer assay as described in Ref. 12 of Zeng et al. 2008 |
Why This Matters
The direct comparative data provide a quantifiable performance reference for researchers investigating structure–activity relationships (SAR) within this isoxazole series, enabling rational selection between para-nitrophenyl and meta-benzyloxyphenyl substitution patterns.
